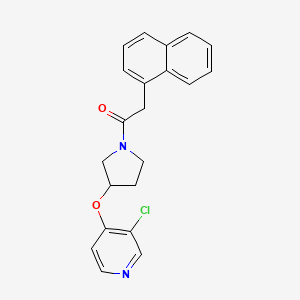
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that features a complex structure combining a chloropyridine moiety, a pyrrolidine ring, and a naphthalene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Chloropyridine Group: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the chloropyridine ring.
Coupling with Naphthalene: The final step involves coupling the intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its structural features make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the pyrrolidine ring.
Biological Probes: It can be used as a molecular probe to study receptor-ligand interactions in biological systems.
Industry:
Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.
Polymer Science: Incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of neural receptors. The chloropyridine and naphthalene groups contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.
Comparación Con Compuestos Similares
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
1-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.
Uniqueness: 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine moiety enhances its potential as a pharmacological agent, while the naphthalene group contributes to its stability and electronic characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-13-23-10-8-20(19)26-17-9-11-24(14-17)21(25)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,10,13,17H,9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGABRFYBDHUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453423.png)

![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)
![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2453438.png)
![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)


![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

